

# Technical Profile: 2-(3,5-Dichlorophenyl)acetic Acid

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## Compound of Interest

Compound Name: 2-(3,5-Dichlorophenyl)acetic acid

CAS No.: 51719-65-4

Cat. No.: B031044

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## Critical Scaffold for Antiviral Protease Inhibitors Executive Summary

**2-(3,5-Dichlorophenyl)acetic acid** (CAS: 51719-65-4) is a disubstituted phenylacetic acid derivative with a precise molecular weight of 205.04 g/mol .<sup>[1]</sup><sup>[2]</sup> Beyond its physical constants, this compound serves as a vital pharmacophore in medicinal chemistry, particularly in the development of Adenain inhibitors—agents targeting the adenovirus cysteine protease. Its 3,5-dichloro substitution pattern provides optimal lipophilic filling of the S4 hydrophobic pocket in enzyme active sites, significantly enhancing potency over unsubstituted analogs.

This guide details the physicochemical specifications, validated synthetic pathways, analytical characterization, and biological applications of this compound, providing a self-contained reference for laboratory implementation.

## Physicochemical Specifications

The precise molecular weight is the primary identifier for stoichiometric calculations and mass spectrometry confirmation. The presence of two chlorine atoms introduces a distinct isotopic

signature essential for identification.

Property	Specification	Notes
Molecular Weight	205.04 g/mol	Average mass
Monoisotopic Mass	203.97 g/mol	Based on Cl abundance
Molecular Formula	C H Cl O	
CAS Number	51719-65-4	
Appearance	White crystalline solid	
Melting Point	114–116 °C	Literature range
pKa (Predicted)	~3.8 – 4.0	Lower than phenylacetic acid (4.[2][3][4]31) due to electron-withdrawing Cl substituents
LogP (Predicted)	2.8 – 3.1	Lipophilic; soluble in DCM, MeOH, DMSO

## Synthetic Architecture

The synthesis of **2-(3,5-Dichlorophenyl)acetic acid** typically proceeds via the homologation of 3,5-dichlorobenzyl derivatives. The most robust laboratory scale-up method involves the hydrolysis of 3,5-dichlorobenzyl cyanide.

### A. Reaction Pathway Visualization

The following diagram illustrates the logical flow from the commercially available benzyl alcohol precursor to the final acid.



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Figure 1: Step-wise synthetic pathway transforming the benzyl alcohol scaffold into the phenylacetic acid target via chlorination, cyanation, and hydrolysis.[5]

## B. Experimental Protocol: Nitrile Hydrolysis Route

Note: This protocol assumes starting from 3,5-dichlorobenzyl cyanide. If starting from the benzyl chloride, perform a standard nucleophilic substitution with  $\text{NaCN}$  in  $\text{DMSO}$  first.

Reagents:

- 3,5-Dichlorobenzyl cyanide (1.0 eq)
- Sodium Hydroxide ( $\text{NaOH}$ ) (5.0 eq)
- Ethanol ( $\text{EtOH}$ ) / Water (1:1 v/v)
- Hydrochloric Acid ( $\text{HCl}$ , 6M)

Methodology:

- **Dissolution:** In a round-bottom flask equipped with a reflux condenser, dissolve 3,5-dichlorobenzyl cyanide (e.g., 10 mmol) in a mixture of Ethanol (20 mL) and Water (20 mL).
- **Hydrolysis:** Add solid  $\text{NaOH}$  (50 mmol) slowly. Heat the mixture to reflux (approx.  $85^\circ\text{C}$ ) and stir for 6–8 hours. Monitor by TLC (Hexane: $\text{EtOAc}$  4:1) for the disappearance of the nitrile spot.
- **Work-up:**
  - Cool the reaction mixture to room temperature.
  - Evaporate the bulk of the ethanol under reduced pressure.

- Dilute the aqueous residue with water (20 mL) and wash with Diethyl Ether (2 x 15 mL) to remove unreacted neutral organic impurities.
- Acidification: Cool the aqueous layer in an ice bath (0°C). Dropwise add 6M HCl with vigorous stirring until the pH reaches ~1–2. A white precipitate should form immediately.
- Isolation: Filter the solid precipitate via vacuum filtration. Wash the filter cake with cold water (3 x 10 mL).
- Purification: Recrystallize from a mixture of Hexane/Ethyl Acetate to obtain pure white needles. Dry in a vacuum oven at 45°C overnight.

## Analytical Characterization

Validating the identity of **2-(3,5-Dichlorophenyl)acetic acid** requires checking both the molecular weight and the specific substitution pattern.

### A. Mass Spectrometry (Isotope Pattern)

Due to the two chlorine atoms, the molecular ion ( $[M-H]^-$  or  $[M+H]^+$ ) will not be a single peak but a distinct cluster. This is the definitive check for the "Molecular Weight" parameter.

Ion Species	m/z (approx)	Relative Intensity	Origin
M	204	100%	Cl + Cl
M+2	206	64%	Cl + Cl
M+4	208	10%	Cl + Cl

Interpretation: In Negative ESI mode  $(M-H)^-$ , look for the base peak at 203 with the characteristic 9:6:1 intensity ratio at 203, 205, and 207.

## B. Nuclear Magnetic Resonance (

### <sup>1</sup>H NMR)

The symmetry of the 3,5-substitution leads to a simplified aromatic region.

- Solvent: DMSO-d<sub>6</sub>  
or CDCl<sub>3</sub>
- 12.4 ppm (s, 1H): Carboxylic acid proton (-COOH).
- 7.45 ppm (t, J=1.9 Hz, 1H): Aromatic proton at position 4 (between the two chlorines).
- 7.30 ppm (d, J=1.9 Hz, 2H): Aromatic protons at positions 2 and 6 (chemically equivalent).
- 3.65 ppm (s, 2H): Benzylic methylene protons (-CH<sub>2</sub>-COOH).

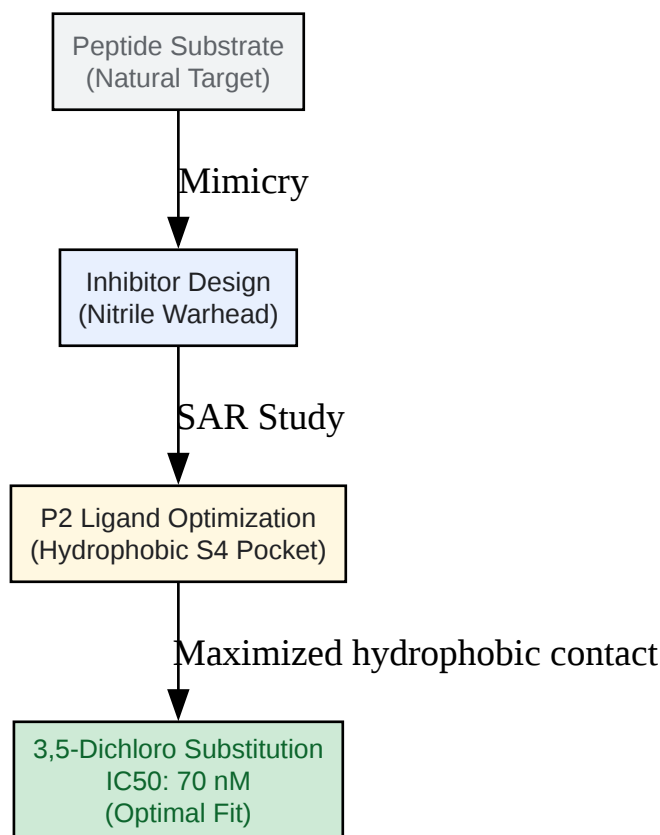
## Application in Drug Discovery: Adenain Inhibitors[6]

The primary high-value application of **2-(3,5-Dichlorophenyl)acetic acid** is as a P2 ligand in the design of inhibitors for Adenain (Adenovirus protease).

Mechanism of Action: Adenain is a cysteine protease essential for viral maturation.[6] Inhibitors typically consist of a "warhead" (nitrile) and a recognition sequence. The 3,5-dichlorophenyl moiety is critical because it fits perfectly into the S4 hydrophobic pocket of the enzyme.

Structure-Activity Relationship (SAR):

- Unsubstituted Phenyl: Weak binding.
- 4-Chloro: Moderate binding.
- 3,5-Dichloro: Optimal binding (IC<sub>50</sub> ~70 nM). The two chlorines fill the lipophilic cavity, displacing water and increasing binding entropy.



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Figure 2: SAR logic flow demonstrating why the 3,5-dichloro motif is selected for Adenain inhibition.

## References

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## Sources

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